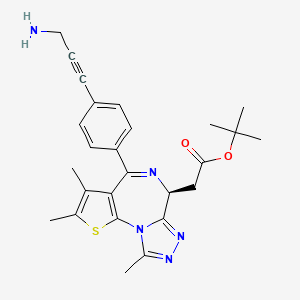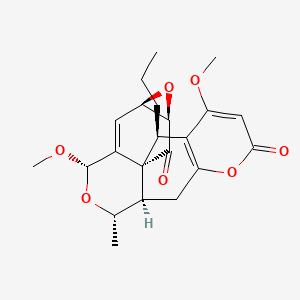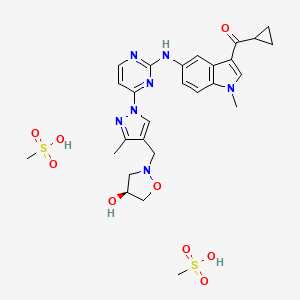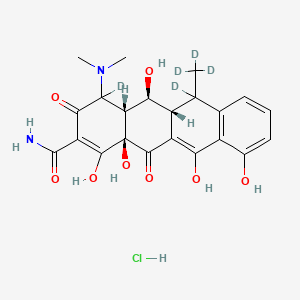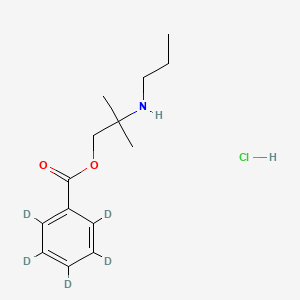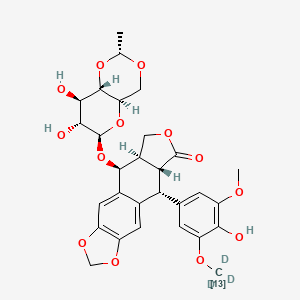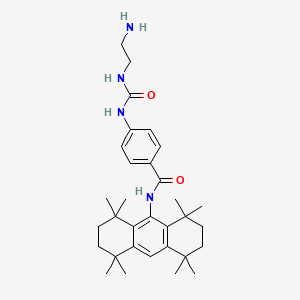
4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The structure of this compound suggests it could be involved in intricate biochemical interactions due to its multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide likely involves multiple steps, including the formation of the benzamide core, the introduction of the aminoethylcarbamoylamino group, and the attachment of the octamethyl-tetrahydroanthracenyl moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound could undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would depend on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various synthetic transformations.
Biology
In biology, it might interact with specific proteins or enzymes, potentially serving as a tool for studying biochemical pathways.
Medicine
In medicine, it could be investigated for its potential therapeutic effects, possibly targeting specific diseases or conditions.
Industry
In industry, it might be used in the production of advanced materials, pharmaceuticals, or other specialized products.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. It might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzamides, anthracene derivatives, or aminoethylcarbamoylamino-containing molecules.
Uniqueness
The uniqueness of 4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide could lie in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity.
Properties
Molecular Formula |
C32H46N4O2 |
|---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide |
InChI |
InChI=1S/C32H46N4O2/c1-29(2)13-15-31(5,6)24-22(29)19-23-25(32(7,8)16-14-30(23,3)4)26(24)36-27(37)20-9-11-21(12-10-20)35-28(38)34-18-17-33/h9-12,19H,13-18,33H2,1-8H3,(H,36,37)(H2,34,35,38) |
InChI Key |
LWZSVUPSOLLTIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C(C3=C(C=C21)C(CCC3(C)C)(C)C)NC(=O)C4=CC=C(C=C4)NC(=O)NCCN)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


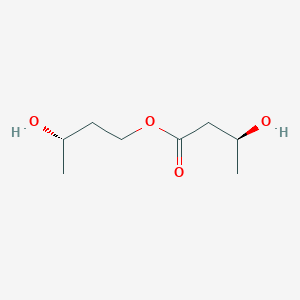
![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
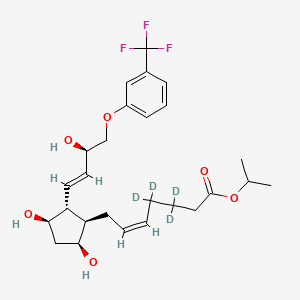
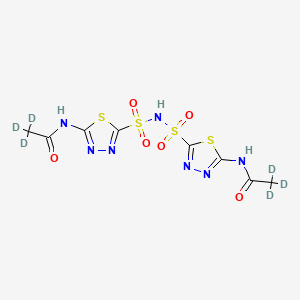

![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
